(R)-1-(3-Chlorophenyl)propan-1-amine

Catalog No.
S793099
CAS No.
1168139-52-3
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3-Chlorophenyl)propan-1-amine

CAS Number

1168139-52-3

Product Name

(R)-1-(3-Chlorophenyl)propan-1-amine

IUPAC Name

(1R)-1-(3-chlorophenyl)propan-1-amine

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1

InChI Key

PLIWCUPYMOIFAV-SECBINFHSA-N

SMILES

CCC(C1=CC(=CC=C1)Cl)N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)Cl)N

(R)-1-(3-Chlorophenyl)propan-1-amine is a chiral amine with the chemical formula C₉H₁₂ClN. This compound features a propan-1-amine backbone substituted with a chlorophenyl group, which significantly influences its chemical properties and biological activities. The presence of the chlorine atom on the aromatic ring enhances the compound's lipophilicity, making it suitable for various pharmaceutical applications.

  • Acylation: The compound can undergo acylation using chloroacetyl chloride, leading to derivatives that possess enhanced biological activity .
  • Reduction: It can be reduced using borane to yield alcohol derivatives, which are often more biologically active .
  • Transamination: (R)-1-(3-Chlorophenyl)propan-1-amine can be synthesized via transaminase-mediated methods, allowing for the production of enantiopure amines from prochiral ketones .

This compound exhibits notable biological activities, particularly in the context of weight management and appetite suppression. It is structurally related to lorcaserin, an anti-obesity medication that acts as a selective serotonin receptor agonist. The (R)-enantiomer of 1-(3-Chlorophenyl)propan-1-amine has been shown to have a higher affinity for serotonin receptors compared to its (S)-counterpart, making it a subject of interest in pharmacological studies .

Several synthesis methods have been developed for (R)-1-(3-Chlorophenyl)propan-1-amine:

  • Transaminase-Mediated Synthesis: Utilizing immobilized whole-cell biocatalysts with (R)-transaminase activity allows for efficient conversion of prochiral ketones into enantiopure amines with high enantiomeric excess .
  • Acylation and Reduction: The compound can be synthesized through acylation followed by reduction processes, which facilitate the introduction of functional groups that enhance biological activity .
  • Chiral Pool Synthesis: Starting from chiral pool materials provides a straightforward route to synthesize this compound while ensuring high stereoselectivity.

(R)-1-(3-Chlorophenyl)propan-1-amine has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in anti-obesity medications and other therapeutic agents targeting serotonin receptors.
  • Chemical Research: Used in studies exploring the structure-activity relationship of amine compounds.

Studies on (R)-1-(3-Chlorophenyl)propan-1-amine have focused on its interactions with various biological targets:

  • Serotonin Receptors: It exhibits selective binding affinity towards serotonin receptors, particularly 5-HT_2C, which mediates its appetite-suppressing effects.
  • Cytochrome P450 Enzymes: Interaction studies indicate that this compound may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates in vivo .

Several compounds share structural similarities with (R)-1-(3-Chlorophenyl)propan-1-amine. Here are some notable examples:

Compound NameSimilarityUnique Features
1-(3,5-Dichlorophenyl)propan-1-one0.98Contains two chlorine substituents enhancing lipophilicity.
(3-Chlorophenyl)(phenyl)methanone0.98Aromatic ketone structure with potential applications in pharmaceuticals.
6-Chloro-3,4-dihydronaphthalen-1(2H)-one0.95A bicyclic structure that may exhibit different biological activities.

These compounds highlight the unique properties of (R)-1-(3-Chlorophenyl)propan-1-amine due to its specific substitution pattern and stereochemistry, which are crucial for its biological activity and therapeutic potential.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(1R)-1-(3-chlorophenyl)propan-1-amine

Dates

Modify: 2023-08-15

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